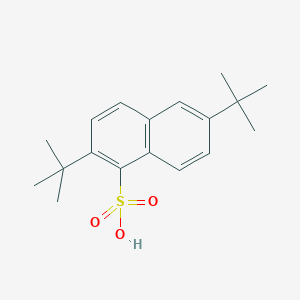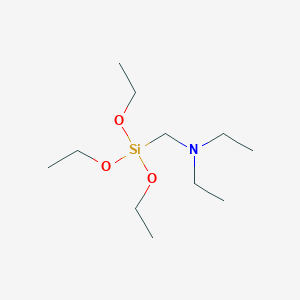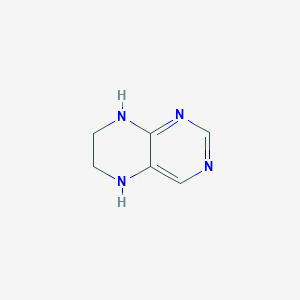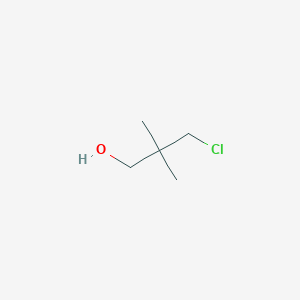
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a chemical compound derived from entagenic acid It is an ester, which means it contains a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate can be synthesized through the esterification of entagenic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
Entagenic acid+Methanol→Entagenic acid methyl ester+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of entagenic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to entagenic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Another alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Entagenic acid and methanol.
Reduction: Corresponding alcohol.
Transesterification: Different ester and methanol.
Aplicaciones Científicas De Investigación
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antibacterial and wound healing properties.
Medicine: Research has shown that entagenic acid methyl ester may have therapeutic potential in treating various diseases due to its bioactive properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism by which entagenic acid methyl ester exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit glycogen synthase kinase 3-beta, a key enzyme in the Wnt signaling pathway, which is involved in wound healing. The ester binds to the active site of the enzyme, preventing its activity and thereby promoting cell proliferation and tissue regeneration.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: Found in pineapple oil, has a similar ester structure.
Isopentyl acetate: Found in banana oil, also an ester with a pleasant odor.
Uniqueness
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is unique due to its specific biological activities and potential therapeutic applications. Unlike other esters that are primarily used for their fragrances, entagenic acid methyl ester has shown promising results in scientific research, particularly in the fields of medicine and biology.
Propiedades
Número CAS |
13843-95-3 |
|---|---|
Fórmula molecular |
C31H50O5 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O5/c1-26(2)17-19-18-9-10-21-28(5)13-12-22(32)27(3,4)20(28)11-14-30(21,7)29(18,6)15-16-31(19,25(35)36-8)24(34)23(26)33/h9,19-24,32-34H,10-17H2,1-8H3/t19-,20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1 |
Clave InChI |
WBQATCAKJVIGKT-ZWNVPWOBSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C(=O)OC)C)C)(C)C)O)C)C |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@@H]([C@@H]5O)O)(C)C)C(=O)OC)C)C)(C)C)O |
SMILES canónico |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C(=O)OC)C)C)(C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















